molecular formula C8H11BO4 B3026820 (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid CAS No. 1137339-94-6

(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid

Cat. No.: B3026820
CAS No.: 1137339-94-6
M. Wt: 181.98
InChI Key: VVAGQXBGJZANAF-UHFFFAOYSA-N
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Description

(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid is an aromatic boronic acid derivative featuring a hydroxymethyl (-CH2OH) substituent at the 5-position and a methoxy (-OCH3) group at the 2-position of the phenyl ring. This compound is of interest in organic synthesis, medicinal chemistry, and materials science due to the boronic acid moiety’s ability to form reversible covalent bonds with diols, enabling applications in sensors, enzyme inhibitors, and cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name

[5-(hydroxymethyl)-2-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,10-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAGQXBGJZANAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CO)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726924
Record name [5-(Hydroxymethyl)-2-methoxyphenyl]boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137339-94-6
Record name [5-(Hydroxymethyl)-2-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-(hydroxymethyl)-2-methoxyphenyl]boronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halideThis reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: (5-(Carboxymethyl)-2-methoxyphenyl)boronic acid.

    Reduction: (5-(Hydroxymethyl)-2-methoxyphenyl)borane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Position and Functional Group Variations

Methoxy vs. Methyl Substitution at the 2-Position
  • (5-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS 631909-12-1):
    • Structural difference: Replaces the 2-methoxy group with a methyl (-CH3), reducing electron-donating effects.
    • Impact: Lower polarity and altered electronic properties may reduce reactivity in Suzuki couplings compared to the methoxy analog. Similarity score: 0.81 .
Chloro vs. Hydroxymethyl Substitution at the 5-Position
  • (5-Chloro-2-methoxyphenyl)boronic acid (CAS 1782): Structural difference: Chlorine (-Cl) replaces hydroxymethyl at the 5-position.
Formyl vs. Hydroxymethyl Substitution
  • 2-Formyl-4-methoxyphenylboronic acid (CAS 139962-95-1):
    • Structural difference: Formyl (-CHO) replaces hydroxymethyl at the 5-position.
    • Impact: The formyl group introduces higher reactivity for nucleophilic additions but may complicate synthetic handling due to oxidation sensitivity. Similarity score: 0.94 .

Electronic and Steric Effects on Reactivity

  • Suzuki-Miyaura Coupling: The methoxy group at the 2-position in (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid acts as an electron-donating group, enhancing the boronic acid’s nucleophilicity compared to electron-withdrawing substituents (e.g., -CN in (4-Cyano-2-methoxyphenyl)boronic acid, CAS 1256345-67-1; similarity: 0.88) . Steric hindrance from the hydroxymethyl group may moderate coupling efficiency relative to less bulky analogs like (2-methoxyphenyl)boronic acid (used in and ) .

Biological Activity

(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including cancer therapy and antibacterial treatments.

Chemical Structure and Properties

This compound features both hydroxymethyl and methoxy functional groups, enhancing its reactivity. The presence of these groups allows for more versatile interactions with biological molecules, making it a valuable compound for research and application in drug development .

Synthesis

The synthesis of this compound typically involves the reaction of boronic acid derivatives with appropriate phenolic compounds. The process can be optimized through various reaction conditions to improve yield and purity .

Anticancer Activity

Research has demonstrated that boronic acids, including this compound, exhibit significant anticancer properties. In studies involving prostate cancer cells, compounds similar to this compound showed reduced cell viability in cancer cells while maintaining higher viability in healthy cells. Specifically, at a concentration of 5 µM, cell viability decreased to 33% for cancer cells compared to 71% for healthy cells .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Inhibition zones against various bacterial strains, including Staphylococcus aureus, were observed, indicating its potential as an antibacterial agent. The growth inhibition zones ranged from 7 to 13 mm depending on the microorganism tested .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits notable antioxidant activity. Studies have shown that it performs comparably to established antioxidants like α-Tocopherol and BHT in various assays such as DPPH and ABTS . This property may contribute to its therapeutic potential by mitigating oxidative stress-related damage in cells.

Case Studies

  • Prostate Cancer Treatment : A study evaluated the cytotoxic effects of phenyl boronic acid derivatives on prostate cancer cells. The results indicated significant reductions in cancer cell viability while preserving healthy cell function, suggesting a selective action that could inform future therapeutic strategies .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of boronic acids against common pathogens. The findings highlighted the effectiveness of this compound in inhibiting bacterial growth, providing a foundation for its use in developing new antibacterial therapies .

Comparative Analysis with Similar Compounds

Compound NameHydroxymethyl GroupMethoxy GroupAnticancer ActivityAntimicrobial Activity
This compoundYesYesHighModerate
Phenylboronic acidNoNoLowLow
(4-Hydroxymethylphenyl)boronic acidYesNoModerateLow
(5-Methoxyphenyl)boronic acidNoYesLowLow

Q & A

Q. What are the established synthetic methods for (5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid, and what protective groups are recommended for the hydroxymethyl moiety during synthesis?

  • Methodological Answer : The synthesis typically involves two stages: (1) introduction of the boronic acid group and (2) protection of the hydroxymethyl group.
  • Boronation : Metal-catalyzed borylation (e.g., Miyaura borylation) using Pd(dba)₂ or Ni(cod)₂ as catalysts with bis(pinacolato)diboron (B₂pin₂) is a common approach .
  • Protection Strategies : The hydroxymethyl group is prone to oxidation; silyl ethers (e.g., TBS-Cl) or acetyl groups (Ac₂O) are recommended for protection. Deprotection under mild acidic (TBAF for silyl) or basic (K₂CO₃/MeOH for acetyl) conditions preserves boronic acid integrity .
  • Validation : Monitor intermediates via ¹H NMR and ¹¹B NMR to confirm boronate ester formation and deprotection efficiency.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methoxy (δ ~3.8 ppm), and hydroxymethyl (δ ~4.5 ppm). ¹¹B NMR (δ 28–32 ppm) confirms boronic acid presence .
  • IR Spectroscopy : B-O stretches (~1350 cm⁻¹) and O-H bonds (~3200 cm⁻¹) validate functional groups.
  • Chromatography :
  • HPLC-PDA : Use C18 columns with MeCN/H₂O (0.1% TFA) gradients to assess purity (>95%). Retention times can be compared to standards .
  • Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions for molecular weight confirmation .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound when encountering low yields or side products?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or SPhos-Pd-G3 for improved efficiency. Pd(OAc)₂ with XPhos ligand enhances sterically hindered couplings .
  • Solvent/Base Optimization : Use toluene/EtOH (3:1) with Na₂CO₃ or Cs₂CO₃ for better solubility. Elevated temperatures (80–100°C) may reduce side reactions.
  • Additives : Additives like TBAB (tetrabutylammonium bromide) stabilize boronate intermediates, improving coupling yields .
  • Example : A study on similar methoxyphenylboronic acids achieved >80% yield using Pd(dppf)Cl₂ in THF/H₂O at 60°C .

Q. What strategies resolve contradictions between computational predictions and experimental results regarding the hydrogen-bonding capacity of the hydroxymethyl group?

  • Methodological Answer :
  • Crystallography : Single-crystal X-ray diffraction identifies hydrogen-bonding networks. For example, the hydroxymethyl group may form intramolecular H-bonds with the boronic acid, altering reactivity .
  • Solvent Effects : MD simulations in polar solvents (e.g., DMSO) vs. non-polar (toluene) reveal solvation-driven conformational changes. Experimental validation via NMR titration (e.g., with diols) quantifies binding affinity .
  • Case Study : A discrepancy in carbohydrate-binding studies was resolved by adjusting pH (boronic acid’s pKa ~8.5), which modulates H-bonding capacity .

Q. In pharmacological studies, how does the hydroxymethyl substituent influence binding affinity compared to other substituted phenylboronic acids?

  • Methodological Answer :
  • Comparative Analysis :
CompoundTarget (e.g., Tubulin) IC₅₀Binding Mode
Hydroxymethyl derivative 21–22 µM (Tubulin) H-bonding + hydrophobic
Methoxy derivative 15–18 µMHydrophobic only
Fluoro derivative 25–30 µMElectrostatic + H-bonding
  • Mechanistic Insight : The hydroxymethyl group enhances water solubility and forms H-bonds with protein residues (e.g., Ser/Thr in lectins), improving specificity. In contrast, carboxy analogs lack reversible binding .
  • Validation : SAR studies on combretastatin analogs showed a 10-fold activity drop when replacing hydroxymethyl with -COOH, highlighting its critical role .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid

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